molecular formula C14H11NO2 B14692961 1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione CAS No. 27049-13-4

1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione

Cat. No.: B14692961
CAS No.: 27049-13-4
M. Wt: 225.24 g/mol
InChI Key: BGAXKFXEVJHERT-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a phenyl group attached to an ethanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 6-methylpyridine-2-carbaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. For example, the synthesis can begin with the preparation of 6-methylpyridine-2-carbaldehyde, followed by its reaction with benzoyl chloride to form the desired product. The process may include steps such as distillation, crystallization, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Similar in structure but contains an oxazole ring.

    1-(6-Methylpyridin-2-yl)ethan-1-one: Lacks the phenyl group and ethanedione moiety.

    2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone: Contains a quinoline ring instead of a phenyl group .

Uniqueness

1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione is unique due to its combination of a pyridine ring with a phenyl-substituted ethanedione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

27049-13-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H11NO2/c1-10-6-5-9-12(15-10)14(17)13(16)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

BGAXKFXEVJHERT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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